molecular formula C7H8N2O2 B1587371 2-Ethyl-5-nitropyridine CAS No. 31557-73-0

2-Ethyl-5-nitropyridine

Cat. No. B1587371
CAS RN: 31557-73-0
M. Wt: 152.15 g/mol
InChI Key: VUTMOONWKQEUBX-UHFFFAOYSA-N
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Description

2-Ethyl-5-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is typically stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 2-Ethyl-5-nitropyridine is 1S/C7H8N2O2/c1-2-6-3-4-7 (5-8-6)9 (10)11/h3-5H,2H2,1H3 and the InChI key is VUTMOONWKQEUBX-UHFFFAOYSA-N .


Chemical Reactions Analysis

Nitropyridines, including 2-Ethyl-5-nitropyridine, have been used in various chemical reactions. For example, they have been used in Suzuki–Miyaura coupling reactions . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .


Physical And Chemical Properties Analysis

2-Ethyl-5-nitropyridine is a liquid or solid or semi-solid or lump substance .

Scientific Research Applications

Antimitotic Agents

2-Ethyl-5-nitropyridine derivatives have shown potential as antimitotic agents. One study focused on the antitumor activity of ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds. These compounds are precursors to potent antimitotic agents, pyrido[3,4-b]pyrazin-7-ylcarbamates. The study found that 5-nitropyridine oximes, although less potent than pyridopyrazines, could inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a possible mode of action against cancer cells (Temple et al., 1992).

Synthesis of Anticancer Agents

Another research focused on synthesizing potential anticancer agents, specifically pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, starting from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate. The study explored how these compounds affected the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Fluorescent Probes for Metal Detection

2-Ethyl-5-nitropyridine derivatives were used to develop fluorescent probes for detecting Fe3+ and Hg2+ ions in aqueous media. The research designed specific compounds that showed selective and sensitive behavior towards these metal ions, indicating potential applications in detecting and estimating trace metal ions in water samples or biological systems (Singh et al., 2020).

Molecular Diodes

A study on the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule revealed its potential as a programmable molecular diode. This molecule exhibits charge-induced conformational switching and rectifying behavior, making it suitable for applications in nano-scale devices and memory systems (Derosa et al., 2003).

Conformational Analysis and Spectral Studies

Another study investigated the conformational stability and vibrational spectra of 2-N-ethylamino-5-methyl-4-nitropyridine. This research provided insights into the molecular structure, stability, and bond strength through vibrational spectroscopy and quantum chemical DFT calculations (Lorenc, 2012).

Safety And Hazards

2-Ethyl-5-nitropyridine is classified as a dangerous substance. It has hazard statements H301+H311+H331-H315-H319-H335-H228 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for 2-Ethyl-5-nitropyridine could involve its use in the synthesis of other chemical compounds. For example, it could be used in the preparation of nitropyridine derivatives . Additionally, it could be used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

properties

IUPAC Name

2-ethyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-6-3-4-7(5-8-6)9(10)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTMOONWKQEUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404569
Record name 2-Ethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-nitropyridine

CAS RN

31557-73-0
Record name 2-Ethyl-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diethyl methylmalonate (52.2 g) was added dropwise to a suspension of sodamide (11.7 g) in dry THF (150 ml) with stirring at ambient temperature under nitrogen. The mixture was boiled under reflux for 1 hour and then a solution of 2-chloro-5-nitropyridine (47.7 g) in dry THF (150 ml) was added dropwise cautiously with stirring. After the addition the mixture was boiled under reflux for 3 hours, then cooled and evaporated to remove approximately 80% of the solvent. The residue was poured into water (1 l) and extracted with ether to give an oil which partially crystallised on standing. A mixture of the residue, concentrated sulphuric acid (50 ml) and water (25 ml) was boiled under reflux for 4 hours then cooled in ice and neutralised using concentrated aqueous sodium hydroxide solution. The mixture was left to stand at ambient temperature for 64 hours and then filtered to give a solid which was extracted continuously with dichloromethane in a soxhlet extractor. The dichloromethane was cooled, dried and evaporated. The residue was filtered and the filtrate was distilled under vacuum to give 2-ethyl-5-nitropyridine, b.p. 82°-92° C. at 1 mm Hg.
Quantity
52.2 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
47.7 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
GH Cooper, RL Rickard - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… phuric acid to afford 2-ethyl-5-nitropyridine (3) in an overall yield from (1) of 62%. Several attempts were made to oxidise the 2-ethyl group directly. Two of these, which both employed …
Number of citations: 7 pubs.rsc.org
Y Tohda, M Eiraku, T Nakagawa, Y Usami… - Bulletin of the …, 1990 - journal.csj.jp
The reaction of 1-methyl-3,5-dinitro-2-pyridone (1a) with ketones or aldehydes in the presence of ammonia gave alkyl- and/or aryl-substituted 3-nitropyridines (6) in moderate to high …
Number of citations: 66 www.journal.csj.jp
WC Christopfel - 1976 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological means to …
Number of citations: 0 search.proquest.com
SF Martin - 1972 - search.proquest.com
… have used a similar reaction sequence to prepare 2-ethyl-5nitropyridine from 2-chloro-5-nitropyridine and diethyl sodiomethylmalonate. Higashino and his collaborators^*** c have …
Number of citations: 0 search.proquest.com
SI Bobrovskii, EV Babaev, YG Bundel' - Chemistry of Heterocyclic …, 1990 - Springer
The behavior of substituted 6- and 8-nitroindolizines in the isomerizational recyclization reaction has been examined. A novel method of synthesis of 2-acyl-5- and 7-nitroindoles has …
Number of citations: 1 link.springer.com

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